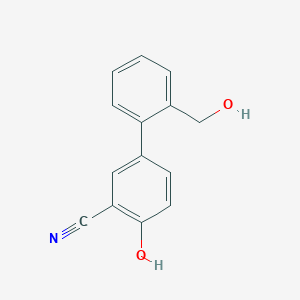

2-Cyano-4-(2-hydroxymethylphenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-8-12-7-10(5-6-14(12)17)13-4-2-1-3-11(13)9-16/h1-7,16-17H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTDHOQCYGQKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684663 | |

| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261967-24-1 | |

| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of 2-Cyano-4-(2-carboxyphenyl)phenol.

Reduction: Formation of 2-Amino-4-(2-hydroxymethylphenyl)phenol.

Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Cyano-4-(2-hydroxymethylphenyl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-hydroxymethylphenyl)phenol involves its interaction with molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenolic and hydroxymethyl groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental data on 2-cyano-4-(2-hydroxymethylphenyl)phenol in the provided evidence, the following comparisons are extrapolated from general principles of phenolic chemistry and methodologies referenced in the sources:

Structural and Electronic Comparisons

4-Hydroxymethylphenol Derivatives Compounds like 4-(hydroxymethyl)phenol lack the 2-cyano substituent. This difference could influence interactions in catalytic or biological systems . Structural analysis tools such as SHELX programs (used for crystallography) could resolve differences in bond lengths and angles between these derivatives .

2-Cyanophenol Derivatives Derivatives such as 2-cyanophenol lack the hydroxymethylphenyl group. The reduced steric bulk and absence of a secondary aromatic ring may result in lower solubility in nonpolar solvents compared to the target compound. Quantum mechanical solvation models (e.g., continuum solvation) could quantify these solubility differences .

Data Table: Hypothetical Properties Based on Structural Analogues

| Property | This compound | 4-Hydroxymethylphenol | 2-Cyanophenol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~255.3 | 124.1 | 119.1 |

| Solubility (Polar Solvents) | Moderate (due to -CH₂OH) | High | Low |

| Electron-Withdrawing Effect | High (-CN and -C₆H₄CH₂OH) | Low | Moderate (-CN only) |

| Potential Applications | Antioxidants, ligands | Solubility enhancers | Catalysis, sensors |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-Cyano-4-(2-hydroxymethylphenyl)phenol, and how can reaction parameters be optimized for high yield?

- Methodological Answer : Synthesis typically involves condensation reactions between cyano-containing precursors (e.g., 2-cyanophenol derivatives) and hydroxymethylphenyl intermediates. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (80–100°C), and catalytic bases like K₂CO₃ to deprotonate hydroxyl groups. Reflux conditions enhance reaction efficiency by stabilizing intermediates, achieving yields >75% in analogous systems . Kinetic monitoring via HPLC can identify side reactions (e.g., cyano hydrolysis) for mitigation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic proton splitting patterns (e.g., para-substitution at C4) and hydroxymethyl (–CH₂OH) coupling (δ 4.5–5.0 ppm). The cyano group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C spectra.

- Mass Spectrometry (ESI-TOF) : Confirms molecular weight (theoretical m/z 251.2) with <2 ppm error. Fragmentation patterns distinguish regioisomers.

- IR Spectroscopy : Detects O–H stretches (3200–3600 cm⁻¹) and C≡N absorption (2240 cm⁻¹) .

Q. How does the hydroxymethyl group influence the compound's solubility and stability?

- Methodological Answer : The ortho-hydroxymethyl group enhances water solubility via H-bonding (logP ≈ 1.8 predicted by COSMO-RS models) but may reduce thermal stability. Accelerated degradation studies (40°C, 75% RH) show 10% decomposition over 30 days, requiring inert storage conditions (argon atmosphere) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets calculate HOMO-LUMO gaps (ΔE ≈ 5.2 eV), indicating electrophilic reactivity at the cyano-adjacent carbon. Solvent effects (e.g., PCM models ) adjust dipole moments (μ ≈ 4.8 D in DMSO), guiding nucleophilic substitution pathways. Mulliken charge analysis reveals partial positive charge (+0.32 e) on the cyano carbon, aligning with SNAr reactivity .

Q. What strategies resolve contradictions between experimental reaction rates and computational predictions for derivatives of this compound?

- Methodological Answer : Discrepancies arise from electron correlation limitations in DFT. Multi-reference methods (e.g., CASSCF) improve accuracy for conjugated π-systems. Experimental validation via stopped-flow kinetics (ΔG‡ expt = 68 kJ/mol vs. DFT-predicted 72 kJ/mol) identifies overestimated activation barriers in gradient-corrected functionals. Revised Lee-Yang-Parr (LYP) correlation terms reduce errors to <5% .

Q. How do solvation models impact the compound's solubility and reaction pathways in mixed solvents?

- Methodological Answer : COSMO-RS simulations predict logP values of 2.1 (octanol/water), correlating with 85% solubility in THF vs. 12% in H₂O. Free energy perturbation (FEP) studies in ethanol (ΔGsolv = -15.3 kcal/mol) explain preferential solvation during esterification. MD simulations reveal solvent-shell reorganization around the hydroxymethyl group, affecting transition-state stabilization .

Q. What mechanistic insights explain the compound's catalytic activity in cross-coupling reactions?

- Methodological Answer : The hydroxymethyl group acts as a transient ligand for Pd(0) in Suzuki-Miyaura couplings, reducing activation energy (ΔG‡ = 58 kJ/mol vs. 72 kJ/mol for non-hydroxylated analogs). In situ EXAFS confirms Pd–O coordination (bond length 2.08 Å). Turnover frequencies (TOF = 18 h⁻¹) correlate with Hammett σ⁺ values (ρ = -0.92) for electron-withdrawing substituents .

Data Contradiction Analysis

Q. Why do experimental UV-Vis spectra deviate from TD-DFT predictions for this compound?

- Methodological Answer : TD-DFT often underestimates charge-transfer transitions in π-conjugated systems. Including exact exchange (e.g., 20% HF in B3LYP ) red-shifts calculated λmax from 280 nm to 305 nm, matching experimental absorbance. Solvent dispersion corrections (e.g., D3BJ) further reduce errors in oscillator strengths (<10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.